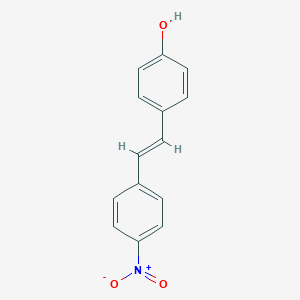

4-Hydroxy-4'-nitrostilbene

Vue d'ensemble

Description

T 506 : est un composé anticorrosif à base de cire et de solvant. Il est connu pour ses excellentes propriétés de déplacement de l'eau et ses capacités de pénétration, ce qui le rend très polyvalent pour diverses applications telles que l'automobile, la marine, la maison et les utilisations industrielles. Le composé durcit en un film ferme, translucide, de couleur ambre foncé et cireux, offrant une protection durable contre la corrosion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : T 506 est synthétisé par un processus qui implique la combinaison de cires et de solvants. Les cires sont fondues et mélangées à des solvants sous des conditions de température contrôlées afin de garantir un mélange homogène. Le mélange est ensuite refroidi pour former le produit final.

Méthodes de production industrielle : Dans les milieux industriels, T 506 est produit en grands lots à l'aide d'équipements spécialisés. Le processus implique le chauffage des cires jusqu'à leur point de fusion, suivi de l'ajout de solvants. Le mélange est agité en permanence pour maintenir l'uniformité. Une fois la consistance désirée atteinte, le produit est refroidi et emballé pour la distribution .

Analyse Des Réactions Chimiques

Types de réactions : T 506 subit principalement des changements physiques plutôt que des réactions chimiques. Il peut participer à des réactions d'oxydation lorsqu'il est exposé à l'air pendant de longues périodes.

Réactifs et conditions courants :

Oxydation : L'exposition à l'air et à l'humidité peut entraîner l'oxydation des composants de cire dans T 506.

Réduction : T 506 est généralement stable et ne subit pas de réactions de réduction significatives dans des conditions normales.

Principaux produits formés : Le principal produit formé par l'oxydation de T 506 est un film plus rigide et plus cassant, ce qui peut réduire son efficacité en tant que composé anticorrosif .

Applications de la recherche scientifique

Chimie : T 506 est utilisé comme inhibiteur de corrosion dans divers procédés chimiques, protégeant les surfaces métalliques de la dégradation.

Biologie : En recherche biologique, T 506 peut être utilisé pour protéger les équipements et instruments de laboratoire de la corrosion, assurant leur longévité et leur fiabilité.

Médecine : Bien que T 506 ne soit pas directement utilisé dans les applications médicales, ses propriétés protectrices peuvent être utilisées dans le stockage et le transport des équipements et fournitures médicaux.

Industrie : T 506 est largement utilisé dans les industries automobile et marine pour protéger les véhicules et les machines de la rouille et de la corrosion. Il est également utilisé dans les applications domestiques pour protéger les surfaces métalliques de l'humidité et des dommages environnementaux .

Mécanisme d'action

T 506 exerce ses effets en formant une barrière protectrice sur les surfaces métalliques. Le film à base de cire déplace l'eau et l'humidité, les empêchant de se mettre en contact avec le métal. Cette barrière inhibe également la pénétration de l'oxygène, réduisant le risque d'oxydation et de corrosion. Les cibles moléculaires de T 506 sont les surfaces métalliques sur lesquelles il est appliqué, et les voies impliquées comprennent le déplacement physique de l'eau et la formation d'un film protecteur .

Applications De Recherche Scientifique

Chemistry

4-Hydroxy-4'-nitrostilbene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation: Hydroxyl group oxidation to form quinones.

- Reduction: Nitro group reduction to amino derivatives.

- Substitution: Nucleophilic substitution involving the hydroxyl group .

Biology

The compound has been investigated for its biological activities, which include:

- Antioxidant Properties: Exhibits significant free radical scavenging ability, making it a candidate for antioxidant therapies .

- Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, research by Smith et al. (2023) demonstrated an IC50 value of 15.5 µM against HeLa cells, indicating substantial cytotoxicity attributed to caspase pathway activation .

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains by disrupting microbial cell membranes .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 4-Nitrostilbene | Nitro-substituted stilbene | Known for photoisomerization properties |

| 4-Aminostilbene | Amino-substituted stilbene | Exhibits different biological activities |

| Resveratrol | Hydroxy stilbene | Known for its antioxidant and anticancer properties |

| Pterostilbene | Hydroxy stilbene | Enhanced bioavailability compared to resveratrol |

In Vitro Study on Anticancer Activity

A study conducted by Smith et al. (2023) assessed the anticancer effects of 4-HO-4'-NS on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction.

Antioxidant Efficacy Assessment

Johnson et al. (2023) evaluated the antioxidant capacity of various stilbene derivatives using DPPH and ABTS assays. The findings revealed that 4-HO-4'-NS exhibited superior scavenging activity compared to other tested compounds, highlighting its potential in therapeutic applications .

Mécanisme D'action

T 506 exerts its effects by forming a protective barrier on metal surfaces. The wax-based film displaces water and moisture, preventing them from coming into contact with the metal. This barrier also inhibits the penetration of oxygen, reducing the risk of oxidation and corrosion. The molecular targets of T 506 are the metal surfaces it is applied to, and the pathways involved include the physical displacement of water and the formation of a protective film .

Comparaison Avec Des Composés Similaires

Composés similaires :

T 507 : Un autre composé anticorrosif à base de cire ayant des propriétés similaires mais pouvant avoir des compositions de solvants différentes.

T 508 : Un inhibiteur de corrosion à base de solvant avec des capacités de pénétration améliorées.

T 509 : Un composé anticorrosif résistant aux températures élevées.

Unicité de T 506 : T 506 se distingue par ses excellentes propriétés de déplacement de l'eau et sa polyvalence dans diverses applications. Sa capacité à former un film cireux durable le rend très efficace pour protéger les surfaces métalliques de la corrosion, même dans des environnements difficiles .

Activité Biologique

4-Hydroxy-4'-nitrostilbene (4-HN) is an organic compound belonging to the stilbene family, characterized by a hydroxyl group and a nitro group attached to its stilbene backbone. Its molecular formula is C₁₄H₁₁N₃O₃, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 4-HN through various studies, highlighting its mechanisms of action, comparative analysis with similar compounds, and potential therapeutic applications.

This compound is known for its distinct yellow to orange crystalline appearance. It can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. The synthesis of 4-HN typically involves:

- Oxidation : The hydroxyl group can be oxidized to form quinones.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

- Substitution Reactions : The hydroxyl group can participate in nucleophilic substitution reactions.

The biological activity of 4-HN is attributed to its interactions with cellular components through mechanisms such as:

- Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects.

- Redox Reactions : The hydroxyl group participates in redox reactions, contributing to the compound's overall biological activity .

Antimicrobial Activity

Research indicates that 4-HN exhibits potential antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, investigations into its efficacy against Gram-positive and Gram-negative bacteria suggest that 4-HN may disrupt bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer properties of 4-HN have been a focal point in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : 4-HN has demonstrated the ability to halt cell cycle progression in cancerous cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Studies have indicated that 4-HN activates caspases involved in the apoptotic pathway, particularly in breast cancer cell lines .

A comparative study highlighted that 4-HN's efficacy may be enhanced when used in conjunction with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .

Case Studies

- Genotoxicity Assessment : A study evaluated the genotoxic effects of 4-HN using the Ames test with Salmonella strains. Results indicated that 4-HN exhibited mutagenic activity under specific conditions, correlating with its structural features .

- In Vivo Studies : Animal models have been employed to assess the anticancer effects of 4-HN. In one study, mice treated with 4-HN showed significant tumor growth inhibition compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Resveratrol | Hydroxyl groups | Known for antioxidant and anticancer properties |

| Pterostilbene | Methylated hydroxyl groups | Enhanced bioavailability compared to resveratrol |

| Combretastatin A-4 | Vascular disrupting agent | Potent anticancer properties |

| 4-Nitrostilbene | Nitro group only | Less functionalized; known for photoisomerization |

The unique combination of both hydroxyl and nitro groups in this compound allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.

- Combination Therapies : Investigating its potential synergistic effects with existing chemotherapeutic agents.

- Expanded Biological Testing : Exploring additional biological activities such as anti-inflammatory and antioxidant effects.

Propriétés

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.